L-Phenylalanine-13C6

Mass Spectrometry Isotope Dilution Quantitative Analysis

Choose L-Phenylalanine-13C6 for unambiguous ID-LC-MS/MS quantification. Its uniform ring-¹³C₆ labeling delivers a definitive +6 Da mass shift, enabling interference-free differentiation from endogenous phenylalanine—a critical advantage over D5 analogs that suffer from chromatographic retention time shifts and H/D exchange. With ≥99% chemical and isotopic purity, it meets stringent ANDA method validation and ISO 17025 reference method requirements for PKU newborn screening, muscle protein synthesis studies, and tumor metabolism tracing. Direct substitution with unlabeled or alternative labeled analogs introduces analytical error and regulatory non-compliance.

Molecular Formula C9H11NO2
Molecular Weight 171.15 g/mol
CAS No. 180268-82-0
Cat. No. B588771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanine-13C6
CAS180268-82-0
Synonyms(2S)-2-Amino-3-phenylpropanoic Acid-13C6;  (S)-(-)-Phenylalanine-13C6;  (S)-α-Amino-β-phenylpropionic Acid-13C6;  (S)-α-Aminohydrocinnamic Acid-13C6;  (S)-α-Amino-benzenepropanoic Acid-13C6; 
Molecular FormulaC9H11NO2
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,7+1
InChIKeyCOLNVLDHVKWLRT-KILZIXFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Phenylalanine-13C6 (CAS 180268-82-0) Stable Isotope-Labeled Amino Acid for Quantitative MS and Metabolic Tracing


L-Phenylalanine-13C6 is a stable isotope-labeled analog of the essential amino acid L-phenylalanine, wherein all six carbon atoms of the aromatic phenyl ring are uniformly substituted with the non-radioactive carbon-13 (¹³C) isotope . This isotopic substitution results in a molecular mass shift of +6 Da relative to unlabeled L-phenylalanine (165.19 Da vs. 171.15 Da), enabling its unambiguous detection and quantification via mass spectrometry (MS) . The compound is specifically synthesized for use as an internal standard in isotope dilution mass spectrometry (IDMS) assays, and as a tracer for monitoring phenylalanine metabolism, protein synthesis, and enzymatic conversion pathways in both in vitro and in vivo systems [1].

Why Unlabeled or Alternative Isotope-Labeled Phenylalanine Analogs Cannot Substitute for L-Phenylalanine-13C6 in Quantitative MS and Tracer Studies


Substituting L-Phenylalanine-13C6 with unlabeled phenylalanine or alternative stable isotope-labeled analogs (e.g., D5-phenylalanine or ¹³C9-phenylalanine) is not functionally equivalent in quantitative MS and metabolic tracing applications. Unlabeled phenylalanine lacks the requisite mass shift to serve as an internal standard in IDMS, precluding accurate quantification of endogenous phenylalanine levels [1]. Deuterium-labeled analogs like L-Phenylalanine-d5, while offering a +5 Da mass shift, can exhibit altered chromatographic retention times and potential hydrogen-deuterium exchange during sample preparation, compromising quantification accuracy [2]. ¹³C-labeled analogs with different labeling patterns (e.g., ¹³C9 or ¹³C6,¹⁵N) produce distinct mass shifts and fragmentation patterns, preventing direct method transfer without revalidation [3]. The specific +6 Da mass shift and defined ring-¹³C6 labeling of L-Phenylalanine-13C6 are integral to established ID-LC-MS/MS reference methods and clinical assays, making direct substitution a source of analytical error and regulatory non-compliance.

L-Phenylalanine-13C6 Quantitative Comparative Evidence: Mass Shift, Isotopic Purity, Analytical Precision, and Method Validation


Mass Shift Advantage: +6 Da Separation from Endogenous Analyte Enables Unambiguous MS Quantification

L-Phenylalanine-13C6 exhibits a molecular mass of 171.15 Da, which is precisely +6 Da higher than the unlabeled L-phenylalanine (165.19 Da) due to the uniform ¹³C labeling of the aromatic ring . This mass shift is critical for isotope dilution mass spectrometry (IDMS), as it ensures complete baseline separation from the endogenous analyte signal. In contrast, unlabeled phenylalanine cannot be used as an internal standard due to the absence of a mass shift, while deuterium-labeled analogs like L-Phenylalanine-d5 produce a +5 Da shift that may overlap with natural isotopic abundance peaks [1].

Mass Spectrometry Isotope Dilution Quantitative Analysis

High Isotopic Purity: ≥99 atom % ¹³C Ensures Minimal Signal Dilution and Accurate Tracer Enrichment Calculations

Commercial L-Phenylalanine-13C6 is specified with an isotopic purity of ≥99 atom % ¹³C, as documented in certificates of analysis from multiple suppliers . This high isotopic purity minimizes the presence of unlabeled species that could dilute the tracer signal and confound enrichment calculations. In contrast, some alternative labeled analogs (e.g., L-Phenylalanine-13C9,15N) may be available only at lower isotopic purity (98 atom % ¹³C and 98 atom % ¹⁵N), introducing additional sources of analytical uncertainty .

Isotopic Enrichment Tracer Methodology Metabolic Flux Analysis

Superior Analytical Precision: LC-MS/MS with ¹³C6 Internal Standard Achieves CV <2% for Protein Synthesis Rate Measurements

A head-to-head method comparison study evaluated the precision of L-[ring-¹³C6]phenylalanine enrichment measurement across four MS platforms. LC-MS/MS using the ¹³C6-labeled tracer demonstrated intra-assay coefficient of variation (CV) of 1.7% and inter-assay CV of 3.2%, significantly outperforming GC/MS (intra-assay CV 13.5%, inter-assay CV 25%) and GC/MS/MS (intra-assay CV 6.3%, inter-assay CV 10.2%) [1]. The study also established that LC-MS/MS requires only 0.8 μg of muscle protein sample to achieve these precision metrics, compared to 3 μg for GC/MS and GC/MS/MS, and 8 μg for GC/C/IRMS [1].

Protein Synthesis LC-MS/MS Tracer Enrichment

Validated Reference Method: ID-LC-MS/MS Using ¹³C6-Phenylalanine Delivers Expanded Uncertainty of 1.2% for Serum Phenylalanine Quantification

An isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) method using phenylalanine-ring-¹³C6 as the internal standard was developed and validated as a candidate reference method for serum phenylalanine measurement [1]. The method achieved an expanded uncertainty of approximately 1.2% within a 95% confidence level. When applied to a standard reference material with a certified phenylalanine value, the ID-LC-MS/MS result agreed well with the gravimetric value. Critically, comparison with commercial HPLC methods used in clinical laboratories revealed inconsistent results among the commercial assays, underscoring the need for a well-characterized reference method [1].

Clinical Chemistry Reference Method Method Validation

Optimal Research and Industrial Applications for L-Phenylalanine-13C6 Based on Quantitative Evidence


Clinical Diagnostic Reference Method for Phenylketonuria (PKU) Newborn Screening and Monitoring

L-Phenylalanine-13C6 is ideally suited as an internal standard in ID-LC-MS/MS reference methods for quantifying phenylalanine in dried blood spots and plasma. The validated method achieves an expanded uncertainty of 1.2% for serum phenylalanine measurements, providing a metrologically sound reference against which commercial HPLC and enzymatic assays can be standardized [1]. This application directly addresses the need for accurate, reproducible phenylalanine quantification in PKU newborn screening programs, where false positives can lead to unnecessary follow-up testing and parental anxiety [1].

In Vivo Muscle Protein Synthesis Rate Measurement in Human Nutrition and Exercise Physiology Studies

The high precision of LC-MS/MS using L-[ring-¹³C6]phenylalanine as a tracer (intra-assay CV 1.7%) enables reliable detection of small changes in fractional synthetic rate (FSR) of mixed muscle proteins [1]. This application is critical for clinical trials evaluating nutritional interventions (e.g., protein blends, amino acid supplementation) and exercise protocols aimed at mitigating sarcopenia or enhancing muscle anabolism. The low sample requirement (0.8 μg) also facilitates repeated muscle biopsy sampling in longitudinal human studies [1].

Metabolic Flux Analysis and Tracer Studies in Cancer Metabolism Research

L-Phenylalanine-13C6 is employed as a stable isotope tracer to investigate amino acid kinetics and metabolic reprogramming in tumor tissues. In a xenograft mouse model of non-small cell lung carcinoma (NSCLC), MALDI-FTICR-MSI analysis following injection of L-[ring-¹³C6]phenylalanine revealed dynamic spatial-temporal distribution patterns of the tracer and its metabolite ¹³C6-tyrosine, with peak tumor enrichment at 10 minutes post-injection [1]. This application enables researchers to map in situ metabolic conversion rates and identify tumor-specific metabolic vulnerabilities [1].

Pharmaceutical Analytical Method Validation (AMV) and Quality Control (QC) for Phenylalanine-Containing Drug Products

L-Phenylalanine-13C6 is utilized as a reference standard and internal standard for analytical method development, validation, and quality control applications in support of Abbreviated New Drug Applications (ANDAs) and commercial production of phenylalanine-containing pharmaceuticals [1]. The compound's high chemical purity (≥99%) and isotopic purity (≥99 atom % ¹³C) ensure reliable quantification of phenylalanine in drug substance and drug product batches, meeting regulatory expectations for method specificity and accuracy [1][2].

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